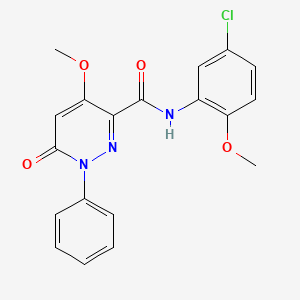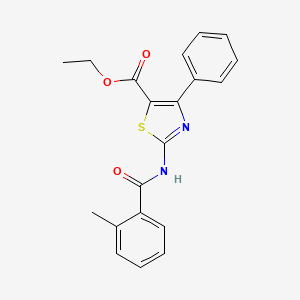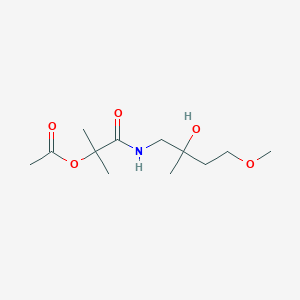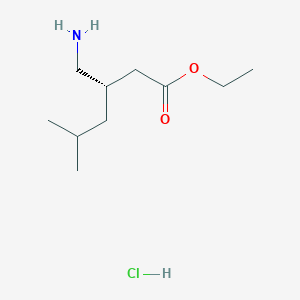
N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide, commonly known as CMOP, is a pyridazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. CMOP has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of CMOP is not fully understood. However, it has been suggested that CMOP may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. CMOP may also induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components during programmed cell death.
Biochemical and Physiological Effects:
CMOP has been found to have various biochemical and physiological effects. In vitro studies have shown that CMOP can inhibit the proliferation of cancer cells and induce apoptosis. CMOP has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, CMOP has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMOP in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using CMOP is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CMOP. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of CMOP in treating various types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine the effectiveness of CMOP in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to optimize the synthesis method of CMOP and to improve its solubility in water for use in lab experiments.
Synthesemethoden
The synthesis of CMOP involves the reaction of 2-methoxy-5-chlorobenzoic acid with hydrazine hydrate to form 5-chloro-2-methoxyphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate and anhydrous potassium carbonate to form 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid ethyl ester. Finally, the ester is converted to the carboxamide form by reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
CMOP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. CMOP has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, CMOP has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-15-9-8-12(20)10-14(15)21-19(25)18-16(27-2)11-17(24)23(22-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVWXCQVPFTICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)
![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)
![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)
![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)

